molecular formula C3H9NO2S B2849368 N-methylethane-1-sulfonamide CAS No. 6601-37-2

N-methylethane-1-sulfonamide

Cat. No.: B2849368
CAS No.: 6601-37-2
M. Wt: 123.17
InChI Key: QSPPRYLTQFCUCH-UHFFFAOYSA-N
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Description

N-methylethane-1-sulfonamide: is an organosulfur compound with the molecular formula C₃H₉NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to an ethane backbone

Scientific Research Applications

N-methylethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

Target of Action

N-methylethane-1-sulfonamide, also known as N-methylethanesulfonamide, is a type of sulfonamide. Sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, which is essential for DNA replication .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption can lead to a decrease in bacterial DNA synthesis and growth .

Pharmacokinetics

Sulfonamides in general are known to have a range of pharmacological activities and can be used to treat a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

Future Directions

Sulfonamides, including N-methylethane-1-sulfonamide, continue to be a focus of research due to their wide range of applications in medicinal chemistry . The primary sulfonamide moiety is present in many clinically used drugs, and this privileged structural motif will probably be utilized in other drugs in the future . The landscape of MXenes, a family of 2D transition metal carbides, nitrides, and carbonitrides, has changed from the composition and application perspectives, expanding the range of compositions in all four components of the MXene formula .

Biochemical Analysis

Biochemical Properties

N-methylethane-1-sulfonamide is part of the sulfonamide group of compounds . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the sulfonamide, which typically involves a central sulfur atom, two doubly bonded oxygens, a nitrogen atom, and an aniline group .

Cellular Effects

For instance, they can inhibit cell division, making them bacteriostatic rather than bactericidal . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sulfonamides are known to exhibit their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is plausible that this compound exerts its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of compounds to vary with dosage, often showing threshold effects and potentially toxic or adverse effects at high doses .

Metabolic Pathways

Sulfonamides are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of compounds within cells often involve interactions with transporters or binding proteins .

Subcellular Localization

The subcellular localization of a compound can have significant effects on its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylethane-1-sulfonamide can be synthesized through the direct reaction of ethanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

CH3CH2SO2Cl+CH3NH2CH3CH2SO2NHCH3+HCl\text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{NHCH}_3 + \text{HCl} CH3​CH2​SO2​Cl+CH3​NH2​→CH3​CH2​SO2​NHCH3​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-methylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Ethanesulfonic acid derivatives.

    Reduction: Ethylamine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Ethanesulfonamide: Similar structure but lacks the methyl group on the nitrogen atom.

    Methanesulfonamide: Contains a single carbon atom in the backbone instead of two.

    N-ethylmethanesulfonamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness: N-methylethane-1-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the nitrogen atom can affect the compound’s steric and electronic properties, making it distinct from other sulfonamide derivatives.

Properties

IUPAC Name

N-methylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-3-7(5,6)4-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPPRYLTQFCUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347140
Record name N-Methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-37-2
Record name N-Methylethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylethane-1-sulfonamide
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